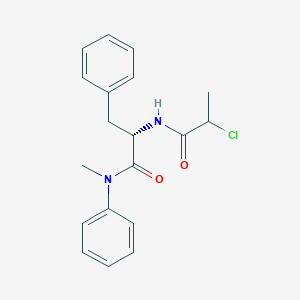

![molecular formula C16H13F3N4OS B2431841 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034619-78-6](/img/structure/B2431841.png)

2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a pyrazole ring and a pyrimidine ring . The properties and stability of these compounds can be influenced by the groups attached to the ring system .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles . They can also participate in condensation reactions with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the groups attached to the ring system . For example, the presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, also known as 2-(benzylsulfanyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide:

Fluorescent Probes for Bioimaging

This compound, due to its pyrazolo[1,5-a]pyrimidine core, can be utilized as a fluorescent probe in bioimaging applications. The presence of electron-donating and electron-withdrawing groups can modulate its photophysical properties, making it suitable for visualizing biological processes at the cellular level . Its tunable fluorescence properties allow for high-resolution imaging, which is crucial for studying intracellular dynamics and interactions.

Optoelectronic Devices

The unique electronic structure of this compound makes it a potential candidate for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to emit light efficiently and its stability under operational conditions are key factors that can enhance the performance of these devices . Its structural versatility allows for the design of materials with specific electronic properties tailored for different optoelectronic applications.

Chemical Sensors

The compound’s sensitivity to environmental changes, such as pH and the presence of specific ions, makes it an excellent candidate for chemical sensors. These sensors can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control . The compound’s ability to undergo changes in fluorescence or color in response to analytes can be harnessed to develop highly sensitive and selective sensors.

Pharmaceutical Development

The pyrazolo[1,5-a]pyrimidine scaffold is known for its biological activity, and derivatives of this compound can be explored for their potential as therapeutic agents. The compound’s structural features allow for interactions with various biological targets, making it a promising candidate for drug discovery and development . Its potential applications include anti-inflammatory, anticancer, and antimicrobial therapies.

Catalysis

This compound can serve as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal centers and facilitate various catalytic processes can be exploited in organic synthesis and industrial chemistry . The compound’s structural flexibility allows for the design of catalysts with specific properties, enhancing the efficiency and selectivity of chemical transformations.

Material Science

The compound’s unique structural and electronic properties make it suitable for the development of advanced materials. These materials can be used in various applications, including coatings, adhesives, and composites . The compound’s ability to form stable and robust structures can enhance the performance and durability of these materials.

Neurodegenerative Disease Research

Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson’s . This makes the compound a potential candidate for the development of therapeutic agents aimed at treating or managing neurodegenerative disorders.

Synthetic Methodology Development

The compound’s synthesis involves advanced techniques such as microwave-assisted reactions and cross-coupling reactions, which are valuable in the development of new synthetic methodologies . These methodologies can be applied to the synthesis of a wide range of heterocyclic compounds, contributing to the advancement of organic chemistry.

RSC Advances - Pyrazolo[1,5-a]pyrimidines-based fluorophores RSC Advances - Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction RSC Advances - Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives

Mécanisme D'action

Target of Action

The compound, also known as 2-(benzylsulfanyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide, primarily targets the KCNQ2/3 potassium channels . These channels play a crucial role in controlling neuronal excitability .

Mode of Action

The compound interacts with its targets by potently augmenting the KCNQ2/3 channels expressed in cells . This interaction results in a shift in the half-maximal activation voltage (V 1/2) in the hyperpolarizing direction .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of KCNQ2/3 potassium channels . The downstream effects of this interaction include a decrease in the firing of overactive neurons, which is conducive to the treatment of epilepsy and pain .

Pharmacokinetics

The compound’s synthetic route, involving a suzuki–miyaura cross-coupling reaction , suggests that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action include a potent augmentation of KCNQ2/3 channels . This results in a decrease in neuronal excitability, which can be beneficial in the treatment of conditions like epilepsy and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical properties can be tuned, making it a strategic compound for optical applications . Furthermore, the compound’s synthetic methodology is simpler and greener compared to other compounds, suggesting that it may be more environmentally friendly .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-6-14-20-7-12(8-23(14)22-13)21-15(24)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDMQPPJDOJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

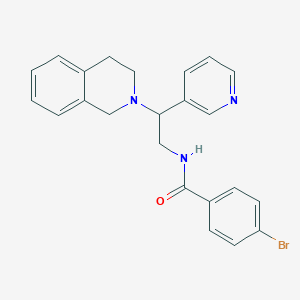

![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)

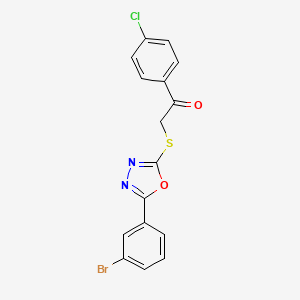

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)

![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)

![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)

![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

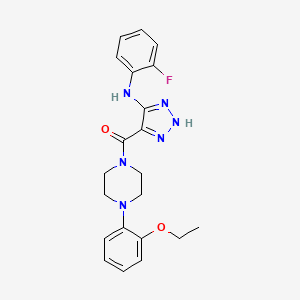

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)